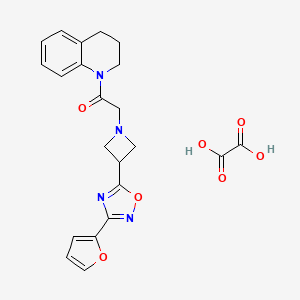

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Description

This compound is a structurally complex small molecule featuring a 3,4-dihydroquinoline scaffold fused with a substituted azetidine ring and a 1,2,4-oxadiazole moiety bearing a furan-2-yl group. The oxalate salt form enhances its solubility, a critical factor for bioavailability in pharmacological applications. The core structure combines heterocyclic elements known for diverse bioactivities:

- Azetidine: A strained four-membered ring that may influence conformational stability and binding affinity .

- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often linked to antimicrobial, anticancer, and anti-inflammatory properties .

- Furan-2-yl: Enhances π-π stacking interactions and metabolic resistance due to its aromaticity .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3.C2H2O4/c25-18(24-9-3-6-14-5-1-2-7-16(14)24)13-23-11-15(12-23)20-21-19(22-27-20)17-8-4-10-26-17;3-1(4)2(5)6/h1-2,4-5,7-8,10,15H,3,6,9,11-13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJORPJZGXAEQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate generally involves multi-step organic reactions.

Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline derivatives.

Step 2:

Step 3: The azetidine ring is then constructed through cyclization.

Step 4: Final coupling steps involve the formation of the ethanone oxalate linkage.

Typical reaction conditions include the use of organic solvents like dimethyl sulfoxide and catalysts such as palladium. Temperature control is critical to ensuring proper reaction progression and yield.

Industrial Production Methods

On an industrial scale, the synthesis routes are optimized for yield, cost, and environmental factors. Processes often employ continuous flow chemistry to enhance efficiency and scalability. Reaction conditions are adjusted to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reagents such as sodium borohydride.

Substitution: Halogenation or nitration reactions are common.

Common Reagents and Conditions

Oxidation Reactions: Acidic or basic conditions, depending on the desired product.

Reduction Reactions: Mild conditions to prevent degradation.

Substitution Reactions: Controlled temperatures and use of phase-transfer catalysts.

Major Products

The major products from these reactions vary based on the conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction often produces alcohols or amines.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is extensively studied in multiple domains:

Chemistry: Used as a precursor for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive molecule, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate, especially in the design of novel drugs targeting specific pathways.

Industry: Employed in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action depends on its specific application.

Biological Pathways: It interacts with enzymes and receptors, modulating biological activity at the molecular level. For instance, its quinoline moiety can inhibit certain enzymes, while the furan and oxadiazole rings enhance its binding affinity.

Molecular Targets: Key targets include cellular proteins, DNA, and membrane receptors, leading to varied biological effects such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional and Pharmacological Insights

(a) Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a common feature in the target compound and the compound from . Both derivatives are hypothesized to interact with cellular targets (e.g., DNA topoisomerases or inflammatory cytokines) due to their electron-deficient heterocyclic cores. However, the target compound’s azetidine and furan substituents may improve metabolic stability compared to the trimethoxyphenyl-substituted analog in , which could suffer from rapid demethylation .

(b) Azetidine-Containing Analogues

The azetidine moiety in the target compound and the indole-bearing analog () introduces steric constraints that may enhance selectivity for specific protein pockets. For example, the indole-containing derivative in showed moderate antimicrobial activity, suggesting that the target compound’s dihydroquinoline group could shift activity toward anticancer targets due to its planar aromatic system .

(c) Dihydroquinoline vs. Isoquinoline Scaffolds

The dihydroquinoline core in the target compound differs from the isoquinoline system in . Dihydroquinoline’s partial saturation may reduce cytotoxicity compared to fully aromatic isoquinolines, which are often associated with intercalation-based DNA damage .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a novel class of hybrid molecules that combine the structural features of quinolines and oxadiazoles with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its anticancer, antibacterial, antifungal, and antioxidant properties.

Chemical Structure

The chemical structure of the compound is characterized by the presence of:

- Dihydroquinoline moiety : Known for various pharmacological activities.

- Furan and oxadiazole rings : These heterocycles are often associated with enhanced biological activity.

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield rates. Techniques such as column chromatography and spectroscopic methods (NMR, IR) are employed to characterize the synthesized compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydroquinoline exhibit significant anticancer properties. For instance:

- Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using MTT assays. Results indicated IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

- Mechanism of Action : Molecular docking studies reveal that the compound binds effectively to key proteins involved in cancer cell proliferation, such as CSNK2A1, exhibiting favorable binding energies .

Antibacterial and Antifungal Activity

The compound has also shown promising results in antibacterial and antifungal assays:

- Antibacterial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones compared to control antibiotics, indicating strong antibacterial properties .

- Antifungal Activity : In vitro tests against common fungal pathogens revealed that the compound can inhibit fungal growth effectively, which is crucial for treating infections caused by fungi .

Antioxidant Properties

Antioxidant activity was assessed using various assays:

- DPPH Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent .

- Comparative Analysis : When compared to standard antioxidants like ascorbic acid, the compound showed comparable activity at certain concentrations, highlighting its utility in oxidative stress-related conditions .

Data Tables

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Dihydroquinoline Derivatives : A study reported that modifications in the dihydroquinoline structure led to enhanced anticancer effects against breast cancer cell lines.

- Furan-Based Compounds : Research indicated that furan derivatives possess significant anti-inflammatory and antioxidant activities, supporting their use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.